2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-fluorophenyl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, and azepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution, where an azepane derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the sulfonyl-indole intermediate with N-(2-fluorophenyl)acetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-2,3-dione derivatives, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural complexity. It can be used in studies involving enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-fluorophenyl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety can engage in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)-2-(2-fluorophenyl)ethan-1-amine
- 5-(azepan-1-yl)-2-(2-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole
Uniqueness
Compared to similar compounds, 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-fluorophenyl)acetamide stands out due to its combination of an indole core with a sulfonyl group and an azepane ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c25-19-10-4-5-11-20(19)26-23(29)17-33(31,32)22-15-28(21-12-6-3-9-18(21)22)16-24(30)27-13-7-1-2-8-14-27/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBRKTQHTYHNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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